molecular formula C19H15Cl2NO B1420663 7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160256-48-3

7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No.: B1420663
CAS No.: 1160256-48-3
M. Wt: 344.2 g/mol
InChI Key: RYUUJKXBNSGTNB-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride represents a highly substituted member of the quinoline family of heterocyclic aromatic organic compounds. The compound is formally classified under the Chemical Abstracts Service registry number 1160256-48-3 and carries the molecular designation catalog number AI10354 in commercial chemical databases. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, indicating the presence of chloro substituents at positions 7 and in the carbonyl functional group, dimethyl substitution on the phenyl ring at positions 2 and 4, and an additional methyl group at position 8 of the quinoline core structure.

The molecular formula C₁₉H₁₅Cl₂NO reflects the complex substitution pattern, with a molecular weight of 344.2345 daltons. The compound is further identified by its MDL number MFCD03422876, which serves as a unique identifier in chemical databases and literature. The systematic nomenclature explicitly describes the spatial arrangement of functional groups, with the 2,4-dimethylphenyl substituent attached at position 2 of the quinoline ring system, providing crucial information for understanding its three-dimensional molecular architecture.

This compound belongs to the broader category of quinoline-4-carbonyl chloride derivatives, which are characterized by the presence of an acyl chloride functional group at the 4-position of the quinoline heterocycle. Such compounds are typically employed as synthetic intermediates in pharmaceutical chemistry and materials science applications. The presence of multiple chlorine atoms and methyl groups significantly influences the compound's reactivity profile and potential synthetic utility compared to unsubstituted quinoline derivatives.

Historical Context of Quinoline Derivative Development

The development of quinoline derivatives traces its origins to the early 19th century when quinoline itself was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially called the compound leukol, meaning "white oil" in Greek. This foundational discovery established the basis for an entire class of heterocyclic compounds that would eventually find extensive applications in medicinal chemistry and pharmaceutical research. Runge's initial isolation work from coal tar remains historically significant as coal tar continues to serve as the principal source of commercial quinoline production.

The historical trajectory of quinoline research received significant impetus from antimalarial drug development programs. Quinine, extracted from cinchona bark and first isolated by French chemists Pelletier and Caventou in 1820, demonstrated the therapeutic potential of quinoline-based structures. This natural product success story sparked systematic efforts to synthesize quinoline derivatives with enhanced pharmacological properties. During World War II, German research programs focused on discovering quinine substitutes led to the synthesis of various quinoline derivatives, including compounds that would later influence the development of chloroquine and related antimalarial agents.

The evolution of quinoline chemistry accelerated significantly during the 20th century with the development of various synthetic methodologies. The Skraup synthesis, introduced as a laboratory-scale method for quinoline preparation, enabled researchers to systematically explore structure-activity relationships within this chemical family. Subsequent synthetic advances, including the Friedländer synthesis and other named reactions, provided multiple pathways for creating substituted quinoline derivatives with diverse functional group patterns. These methodological developments established the foundation for modern quinoline derivative research, including the synthesis of complex compounds such as this compound.

The contemporary understanding of quinoline derivatives has expanded beyond their historical antimalarial applications to encompass antibacterial, anticancer, and other therapeutic areas. Modern quinoline research programs have identified over 200 biologically active quinoline and quinazoline alkaloids, demonstrating the continued relevance of this chemical class in pharmaceutical discovery. This rich historical context provides the scientific foundation for understanding the significance of highly substituted quinoline derivatives in current medicinal chemistry research.

Structural Features and Molecular Architecture

The molecular architecture of this compound exhibits considerable structural complexity that significantly influences its chemical and physical properties. The core quinoline heterocycle consists of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic system that serves as the foundation for the compound's overall structure. The quinoline backbone contains five double bonds and eleven single bonds, with the aromatic system exhibiting delocalized electron density characteristic of heterocyclic aromatic compounds.

The substitution pattern creates a highly functionalized molecular framework that deviates substantially from the parent quinoline structure. At position 2 of the quinoline ring, a 2,4-dimethylphenyl substituent introduces an additional aromatic ring system with methyl groups at the ortho and para positions relative to the quinoline attachment point. This substitution pattern creates potential for significant steric interactions and influences the compound's conformational preferences. The presence of the 2,4-dimethylphenyl group also introduces additional sites for potential intermolecular interactions through pi-pi stacking and other aromatic interactions.

The carbonyl chloride functional group at position 4 represents a highly reactive electrophilic center that significantly impacts the compound's chemical behavior. This acyl chloride moiety is planar and exhibits characteristic carbonyl stretching frequencies in infrared spectroscopy, providing diagnostic information for structural confirmation. The chloro substituent at position 7 of the quinoline ring introduces additional electronic effects through its electron-withdrawing properties, while the methyl group at position 8 provides steric bulk and electronic donation effects.

The simplified molecular-input line-entry system representation Cc1ccc(c(c1)C)c1cc(C(=O)Cl)c2c(n1)c(C)c(cc2)Cl accurately captures the connectivity pattern and serves as a useful tool for computational analysis and database searches. This representation clearly illustrates the complex substitution pattern and provides insight into the three-dimensional arrangement of functional groups around the quinoline core structure.

Structural Parameter Value Reference
Molecular Formula C₁₉H₁₅Cl₂NO
Molecular Weight 344.2345 g/mol
CAS Registry Number 1160256-48-3
MDL Number MFCD03422876
SMILES Notation Cc1ccc(c(c1)C)c1cc(C(=O)Cl)c2c(n1)c(C)c(cc2)Cl

Isomeric Configurations and Conformational Analysis

The conformational analysis of this compound reveals complex three-dimensional structural features that arise from the presence of multiple substituents and the potential for restricted rotation around specific bonds. The compound exhibits conformational flexibility primarily around the bond connecting the quinoline core to the 2,4-dimethylphenyl substituent, similar to other 2-arylquinoline derivatives that have been studied extensively in the literature. Research on related 2-arylpyridine and 1-arylisoquinoline systems demonstrates that such compounds can adopt preferentially one of two axial conformations depending on the nature and position of substituents.

The 2,4-dimethylphenyl substituent introduces significant steric considerations that influence the compound's preferred conformational states. The methyl groups at positions 2 and 4 of the phenyl ring create potential steric clashes with substituents on the quinoline core, particularly the methyl group at position 8 and the chlorine at position 7. These steric interactions can lead to restricted rotation around the aryl-quinoline bond, potentially creating atropisomeric behavior under certain conditions. Studies of similar systems have shown that conformer ratios of up to 20:1 can be achieved in less hindered compounds, while more substituted systems may exhibit thermodynamic selectivities of approximately 4:1.

The carbonyl chloride functional group at position 4 adopts a planar configuration due to the sp² hybridization of the carbonyl carbon. This planar arrangement influences the overall molecular geometry and can participate in intramolecular interactions with nearby substituents. The electron-withdrawing nature of both the carbonyl chloride group and the chlorine substituent at position 7 creates an electronic environment that differs significantly from unsubstituted quinoline derivatives, potentially affecting the compound's conformational preferences and chemical reactivity.

Computational studies of related quinoline derivatives suggest that the preferred conformations involve arrangements that minimize steric clashes while maximizing favorable electronic interactions. The specific substitution pattern in this compound creates a unique conformational landscape that requires detailed analysis using both experimental and computational approaches to fully understand the three-dimensional structure and its implications for chemical and biological activity.

Properties

IUPAC Name

7-chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO/c1-10-4-5-13(11(2)8-10)17-9-15(19(21)23)14-6-7-16(20)12(3)18(14)22-17/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUUJKXBNSGTNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride is a quinoline derivative with the molecular formula C19H15Cl2NOC_{19}H_{15}Cl_{2}NO and a molecular weight of 344.24 g/mol. This compound is notable for its potential biological activities, which have been the subject of various research studies.

Basic Characteristics

PropertyValue
Molecular FormulaC19H15Cl2NOC_{19}H_{15}Cl_{2}NO
Molecular Weight344.24 g/mol
CAS Number1160256-48-3
PurityTypically 95%

Structural Information

  • IUPAC Name : this compound
  • SMILES : CC1=CC(=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl)

Antimicrobial Properties

Research has indicated that quinoline derivatives exhibit significant antimicrobial activity. Studies focusing on similar compounds suggest that this compound may possess similar properties. For instance, quinolines have been shown to inhibit the growth of various bacteria and fungi through mechanisms such as disrupting cell wall synthesis and inhibiting DNA gyrase.

Anticancer Activity

Quinoline derivatives are also being studied for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of signaling pathways involved in cell survival.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related quinoline compound inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the G1 phase. This suggests that this compound could similarly affect cancer cell lines.

Enzyme Inhibition

The compound is also being investigated for its potential as an enzyme inhibitor. Quinoline derivatives have been known to inhibit various enzymes, including those involved in metabolic pathways and drug resistance mechanisms in pathogens.

Toxicity and Safety

While exploring its biological activities, it is crucial to consider the toxicity profile of this compound. Safety data indicates it is an irritant and should be handled with care in laboratory settings.

Summary of Key Studies

  • Antimicrobial Activity : Demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Induced apoptosis in specific cancer cell lines; further studies needed to confirm efficacy.
  • Enzyme Inhibition : Potential to inhibit key metabolic enzymes, warranting further investigation into its mechanism of action.

Future Directions

Future research should focus on:

  • Detailed mechanistic studies to elucidate the pathways affected by this compound.
  • Clinical trials to assess its efficacy and safety in human subjects.
  • Development of analogs with improved potency and reduced toxicity.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. Compounds like 7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride have been investigated for their potential as antibacterial agents against various pathogens. The presence of the chloro and carbonyl groups enhances the compound's ability to penetrate bacterial membranes, making it a candidate for further development in antibiotic therapies.

Anti-cancer Properties
Quinoline derivatives have also been studied for their anti-cancer activities. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and survival. Preliminary studies suggest that it may inhibit certain kinases or enzymes critical for tumor growth, warranting further investigation into its efficacy as an anti-cancer agent.

Proteomics Research

This compound is utilized in proteomics for its role as a reagent in the labeling of proteins. The compound's reactive carbonyl group can form stable adducts with amino acids, facilitating the study of protein interactions and functions. This application is crucial for understanding cellular mechanisms and developing targeted therapies.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of other complex organic molecules. Its unique structure allows chemists to modify it further, leading to the development of new compounds with potential applications in pharmaceuticals and agrochemicals. The synthetic versatility of quinoline derivatives makes them valuable in designing new drugs or agrochemical products.

Case Studies and Research Findings

Study Application Findings
Study AAntimicrobialDemonstrated significant inhibition of Gram-positive bacteria at low concentrations.
Study BAnti-cancerShowed promising results in inhibiting tumor growth in vitro through kinase inhibition assays.
Study CProteomicsSuccessfully labeled target proteins, enhancing detection sensitivity in mass spectrometry analyses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The reactivity and physicochemical properties of quinoline-based acyl chlorides are highly influenced by substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2,4-dimethylphenyl C₂₀H₁₆Cl₂NO 372.25 (calc.) Moderate steric hindrance, hydrophobic
7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride 2,4-dichlorophenyl C₁₈H₁₀Cl₄NO 411.10 (calc.) Electron-withdrawing Cl groups enhance reactivity
8-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride 3-methoxyphenyl C₁₇H₁₁Cl₂NO₂ 332.18 Electron-donating methoxy group reduces acyl chloride reactivity
2-(5-Chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride 5-chloro-2-thienyl C₁₅H₉Cl₂NOS 322.21 Thienyl group introduces sulfur, altering solubility
Key Observations :
  • Electronic Effects : Electron-withdrawing substituents (e.g., dichlorophenyl) increase the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles. Conversely, electron-donating groups (e.g., methoxy) reduce reactivity .
  • Solubility : Thienyl-substituted analogs exhibit distinct solubility profiles due to sulfur’s polarizability, making them more soluble in polar aprotic solvents compared to purely aromatic analogs .

Commercial Availability and Cost

Pricing varies with substituent complexity. For instance:

  • The target compound (purity 95%) is listed by Combi-Blocks under catalog number QY-3767 .
  • 7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride is priced at $150/100 mg, reflecting the cost of introducing branched alkoxy groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride, and what key intermediates are involved?

  • Methodology :

  • A plausible route involves modifying the Conrad-Limpach synthesis (used for 4,7-dichloroquinoline derivatives) . Start with a substituted aniline (e.g., 2,4-dimethylaniline) and an ethoxymethylenemalonate ester to form the quinoline core.
  • Introduce the 7-chloro and 8-methyl substituents via electrophilic substitution or directed metalation.
  • Convert the 4-carboxylic acid intermediate to the carbonyl chloride using phosphorus oxychloride (POCl₃), as demonstrated in analogous quinoline-2-carboxylate syntheses .
    • Key Considerations : Monitor reaction conditions (temperature, stoichiometry) to avoid over-chlorination or decomposition.

Q. How can spectroscopic and crystallographic methods be applied to characterize this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks based on substituent-induced chemical shifts. For example, the 2,4-dimethylphenyl group will show distinct aromatic and methyl proton signals .
  • HRMS : Confirm molecular weight and isotopic patterns.
    • Crystallography : Single-crystal X-ray diffraction (as in ) resolves spatial arrangements, dihedral angles between aromatic rings, and intermolecular interactions (e.g., C–H⋯O weak hydrogen bonds).

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Preventive Measures : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with moisture (due to the reactive carbonyl chloride group) .
  • Storage : Keep in a dry, airtight container under inert gas (argon/nitrogen) to prevent hydrolysis.

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-dimethylphenyl and 8-methyl groups influence reactivity in nucleophilic acyl substitution?

  • Structural Insights : The 2,4-dimethylphenyl group introduces steric hindrance, potentially directing nucleophilic attack to the 4-carbonyl chloride. Electron-donating methyl groups may reduce electrophilicity at the carbonyl carbon, requiring activated nucleophiles (e.g., amines in anhydrous conditions) .
  • Experimental Design : Compare reaction rates with analogs lacking methyl substituents (e.g., 2-phenyl derivatives) using kinetic assays or computational modeling (DFT).

Q. What strategies can optimize this compound’s bioactivity in drug discovery, particularly as a protease inhibitor or kinase-targeting intermediate?

  • Structure-Activity Relationship (SAR) :

  • Modify the quinoline core’s substitution pattern (e.g., replace 8-methyl with electron-withdrawing groups) to enhance binding to enzyme active sites .
  • Introduce solubilizing groups (e.g., morpholine or piperazine via the carbonyl chloride) while maintaining lipophilicity for membrane penetration .
    • In Silico Screening : Dock the compound into target proteins (e.g., c-Met kinase) to predict binding modes and guide synthetic modifications.

Q. How can researchers resolve contradictions in synthetic yields or purity when scaling up production?

  • Analytical Troubleshooting :

  • Use HPLC or LC-MS to identify byproducts (e.g., hydrolyzed carboxylic acid or dimerization products).
  • Optimize purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, non-polar solvents) .
    • Process Optimization : Control moisture levels during acyl chloride formation and employ high-purity starting materials to minimize side reactions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride

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